molecular formula C10H11ClN2O2 B2442165 Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 2174001-39-7

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B2442165
CAS No.: 2174001-39-7
M. Wt: 226.66
InChI Key: DNNOFCYZMUVROS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Properties

IUPAC Name

methyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)13-5-3-9-7(6-13)8(11)2-4-12-9/h2,4H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOFCYZMUVROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=NC=CC(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while substitution reactions can produce a variety of substituted naphthyridine derivatives.

Scientific Research Applications

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceuticals: The compound may serve as an intermediate in the production of drugs targeting specific biological pathways.

    Materials Science: It can be utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1,6-naphthyridine-6-carboxylate
  • Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
  • Methyl 4-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Uniqueness

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications.

Biological Activity

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

  • Common Name : this compound
  • CAS Number : 2174001-39-7
  • Molecular Weight : 226.66 g/mol
  • Molecular Formula : C12H12ClN2O2

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphthyridine core through cyclization reactions and subsequent esterification to introduce the carboxylate group. The compound's structure is characterized by the presence of a chlorine atom at position 4 and a methyl ester functional group that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliNot specifiedNot specified

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. The compound exhibits cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 Value (μg/mL) Mechanism
HeLa (cervical cancer)10.47 - 15.03Induction of apoptosis
DU145 (prostate cancer)1.58Cell cycle arrest at G0/G1

The compound's ability to induce cell cycle arrest suggests that it may target specific regulatory proteins involved in cell division.

Case Studies

A notable study involved the evaluation of various naphthyridine derivatives for their anticancer properties. This compound was included in a series of tests that assessed its efficacy against multiple cancer types. Results indicated significant cytotoxicity in both solid tumors and hematological malignancies, underscoring its potential as a lead compound for further drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication or repair.
  • Receptor Interaction : It could act as a ligand for certain receptors implicated in cancer progression.
  • Apoptosis Induction : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

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